![molecular formula C11H18KNO10S2 B3028479 Epiprogoitrin, potassium salt CAS No. 21087-74-1](/img/structure/B3028479.png)
Epiprogoitrin, potassium salt
Overview
Description
Epiprogoitrin, potassium salt, is a chemical compound with the molecular formula C11H18KNO10S2 . It is an analytical standard provided with w/w absolute assay, to be used for quantitative titration . The compound is also known by the synonym 2- (S)-Hydroxy-3-butenyl glucosinolate potassium salt .
Molecular Structure Analysis
This compound, has a complex molecular structure. The empirical formula is C11H18KNO10S2 . For a more detailed view of the molecular structure, you may refer to resources like PubChem .Physical And Chemical Properties Analysis
This compound, is a solid substance . It has a molecular weight of 427.49 . More detailed physical and chemical properties can be found on databases like PubChem .Scientific Research Applications
Antiviral Activity
Epiprogoitrin, a compound derived from Isatidis Radix, shows promise in the treatment of influenza virus infections. Research indicates that epiprogoitrin, along with other glucosinolate isomers and their breakdown products from Isatidis Radix, can inhibit the influenza A virus (H1N1) in a dose-dependent manner without causing toxicity. This antiviral potency could be significant in the development of new treatments for influenza virus infections (Nie, Wu, Dai, & Ma, 2020).
Biotransformation in Traditional Medicine
In traditional Chinese medicine, Radix isatidis plays a significant role due to its antiviral efficacy. Epiprogoitrin and progoitrin, found in Radix isatidis, are transformed into (R)- and (S)-Goitrin, which are the main bioactive constituents. Understanding this biotransformation is crucial for both industrial production and quality control of traditional Chinese medicine products and can aid further studies on the transformation of glucosinolates (Xie, Shi, Wang, Wang, & Li, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Epiprogoitrin, potassium salt, is a glucosinolate compound The primary targets of this compound and their roles are currently not well-documented in the literature
Mode of Action
Glucosinolates, the family of compounds to which epiprogoitrin belongs, are known to have various biological activities, including anticancer, antimicrobial, and insecticidal properties . They can be deglycosylated to form other compounds, such as epigoitrin and goitrin .
Biochemical Pathways
Glucosinolates, including epiprogoitrin, are known to play important roles in plant defense mechanisms . They can participate in various biochemical reactions and influence multiple metabolic pathways.
Pharmacokinetics
A study has been conducted on the pharmacokinetics of Epiprogoitrin and its epimer, progoitrin . The study used a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method to investigate the pharmacokinetics of these compounds in rats . .
Action Environment
It is known that the compound should be stored at temperatures between 2-8°c .
properties
IUPAC Name |
potassium;[(Z)-[(3S)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1/b12-7-;/t5-,6-,8-,9+,10-,11+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYXFCKWHSTEIK-ILJMICIPSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H](C/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18KNO10S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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